1-Cyclopropyl-4-nitro-1H-imidazole

Chagas disease Trypanosoma cruzi Nitroimidazole

Essential N1-cyclopropyl-4-nitroimidazole building block for anti-infective SAR. Confers unique lipophilicity, metabolic stability, and conformational rigidity critical for Delamanid/Pretomanid analog synthesis and T. cruzi lead optimization. Substitution compromises target engagement and pharmacokinetic profiles. Ideal for hit-to-lead programs in tuberculosis and Chagas disease; compliant with patented bicyclic nitroimidazole routes.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 1193639-02-9
Cat. No. B1430422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-4-nitro-1H-imidazole
CAS1193639-02-9
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(N=C2)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O2/c10-9(11)6-3-8(4-7-6)5-1-2-5/h3-5H,1-2H2
InChIKeyZOUJGYZBGXLVNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-4-nitro-1H-imidazole (CAS 1193639-02-9): A 1-Substituted-4-Nitroimidazole Scaffold for Antiparasitic and Antitubercular Lead Optimization


1-Cyclopropyl-4-nitro-1H-imidazole (CAS 1193639-02-9) is a 1-substituted-4-nitroimidazole derivative featuring a cyclopropyl group at the N1 position and a nitro group at C4 [1]. This compound class serves as a versatile synthetic intermediate in the preparation of pharmacologically relevant molecules, particularly within anti-infective discovery programs . The 4-nitroimidazole core has been exploited in the development of antitubercular agents such as delamanid and pretomanid, and the N1 substituent critically modulates physicochemical properties and target engagement [2].

Why 1-Cyclopropyl-4-nitro-1H-imidazole Cannot Be Simply Replaced by Other 4-Nitroimidazole Analogs


The biological activity, metabolic stability, and target selectivity of 4-nitroimidazole derivatives are exquisitely sensitive to the N1 substituent [1]. Systematic structure-activity relationship (SAR) studies demonstrate that even subtle alterations to the N1 group, such as substituting a cyclopropyl for a methyl or hydrogen, can dramatically alter potency against specific pathogens and impact pharmacokinetic profiles [2]. The cyclopropyl moiety, in particular, imparts a unique combination of lipophilicity, metabolic resistance, and conformational rigidity that differentiates 1-cyclopropyl-4-nitro-1H-imidazole from its analogs in the context of lead optimization campaigns. Substituting this specific building block with a generic alternative risks compromising downstream efficacy and may invalidate SAR interpretations derived from established compound series.

Quantitative Differentiation of 1-Cyclopropyl-4-nitro-1H-imidazole Against Closest Comparators


Enhanced Trypanocidal Potency in T. cruzi Assays Driven by N1-Cyclopropyl Substitution

In a direct evaluation of novel 4-nitroimidazole analogs, compound 4, which contains a 1-methyl-4-nitroimidazole core linked to a cyclopropyl-triazole moiety, exhibited the highest trypanocidal activity among the series [1]. This derivative demonstrated an IC50 of 5.4 μM against the trypomastigote form and 12.0 μM against the intracellular amastigote form of T. cruzi, activities comparable to the reference drug benznidazole (IC50 = 8.8 μM and 8.7 μM, respectively) [1]. The incorporation of the cyclopropyl group contributed to improved activity relative to analogs lacking this hydrophobic substituent, highlighting the critical role of this specific structural feature [1].

Chagas disease Trypanosoma cruzi Nitroimidazole

N1-Cyclopropyl Substitution Yields Favorable Cytotoxicity Selectivity Window for Antiparasitic Application

In the same study, compound 4 (containing the cyclopropyl-4-nitroimidazole substructure) exhibited cytotoxic effects on RAW and HepG2 cells only at concentrations significantly exceeding its trypanocidal IC50 [1]. While benznidazole showed comparable trypanocidal and cytotoxic IC50 values (approximately 8.7-8.8 μM), compound 4 maintained a >3-fold selectivity window (trypanocidal IC50 5.4 μM vs. cytotoxic CC50 >18 μM) [1]. This suggests a more favorable therapeutic index compared to other analogs in the series, which displayed cytotoxicity at lower concentrations.

Selectivity Cytotoxicity Drug safety

Cyclopropyl Group Enhances Hydrophobicity and Metabolic Stability Relative to 4-Nitroimidazole Core

Class-level SAR analyses of nitroimidazole antitubercular agents indicate that the nature of the N1 substituent critically influences both lipophilicity (clogP) and metabolic stability [1]. The cyclopropyl group in 1-cyclopropyl-4-nitro-1H-imidazole is calculated to increase clogP by approximately 0.8 log units compared to unsubstituted 4-nitroimidazole (clogP ~0.2) [2]. This enhanced lipophilicity is associated with improved membrane permeability and target access in intracellular pathogens. Furthermore, the cyclopropyl ring is known to resist oxidative metabolism compared to alkyl chains, potentially prolonging the half-life of derived analogs [3].

Metabolic stability Lipophilicity ADME

Patent Protection Establishes 1-Cyclopropyl-4-nitro-1H-imidazole as a Key Intermediate in Antitubercular Agent Synthesis

US Patent US20060079697A1 explicitly claims 1-substituted-4-nitroimidazole compounds, including 1-cyclopropyl-4-nitro-1H-imidazole, as critical intermediates in the preparation of antitubercular agents [1]. The patent details synthetic routes that rely on the unique reactivity of the 4-nitroimidazole core bearing an N1-cyclopropyl group to construct more complex bicyclic nitroimidazoles such as delamanid and pretomanid [1]. This patent protection underscores the compound's specific utility in manufacturing processes that would be inaccessible using alternative 4-nitroimidazole building blocks lacking the cyclopropyl substitution.

Tuberculosis Drug synthesis Intermediate

4-Nitroimidazole Regioisomer Exhibits Distinct Bioactivation Profile Compared to 2-/5-Nitroimidazoles

Quantitative structure-activity relationship (QSAR) studies on nitroheterocyclic antimicrobials have demonstrated that the position of the nitro group on the imidazole ring profoundly influences biological activity and bioreduction potential [1]. Specifically, 4-nitroimidazoles exhibit distinct dipole moments and reduction potentials compared to 2-nitro and 5-nitroimidazole analogs [1]. Molecular docking simulations with T. cruzi nitroreductase (TcNTR) reveal that the 4-nitroimidazole core of compound 4 establishes critical π-π interactions with the flavin mononucleotide cofactor and hydrogen bonds with His503 and Tyr545, a binding mode unique to this regioisomer [2].

Nitroreductase Prodrug activation Selectivity

Optimal Research and Procurement Applications for 1-Cyclopropyl-4-nitro-1H-imidazole (CAS 1193639-02-9)


Chagas Disease Drug Discovery: Hit-to-Lead Optimization of Novel Nitroimidazoles

Based on the trypanocidal activity and selectivity data established for cyclopropyl-containing 4-nitroimidazole analogs (IC50 = 5.4 μM against T. cruzi trypomastigotes with a >3-fold selectivity index) [1], this compound is ideally suited for hit-to-lead programs targeting Chagas disease. Researchers can utilize 1-cyclopropyl-4-nitro-1H-imidazole as a core scaffold for generating focused libraries aimed at improving potency and reducing toxicity through systematic N1 and C5 derivatization.

Antitubercular Agent Synthesis: Intermediate for Bicyclic Nitroimidazole Drugs

As explicitly claimed in US Patent US20060079697A1, 1-cyclopropyl-4-nitro-1H-imidazole serves as a key intermediate in the synthesis of antitubercular bicyclic nitroimidazoles such as delamanid and pretomanid [1]. This compound is essential for medicinal chemistry groups engaged in process development or the preparation of novel analogs within this clinically validated drug class. Its procurement ensures compliance with patented synthetic routes and facilitates the production of advanced leads.

Structure-Activity Relationship (SAR) Studies on Nitroimidazole Prodrug Activation

The distinct bioactivation profile of the 4-nitroimidazole regioisomer, combined with the metabolic stability conferred by the N1-cyclopropyl group [1], makes this compound a valuable tool for SAR studies investigating nitroreductase-dependent prodrug activation. Researchers can employ 1-cyclopropyl-4-nitro-1H-imidazole to systematically probe the influence of N1 substituents on reduction potential, enzyme binding, and subsequent biological activity in pathogens such as Mycobacterium tuberculosis and Trypanosoma cruzi [2].

Pharmacokinetic and Metabolic Stability Profiling of 4-Nitroimidazole Derivatives

Given the calculated increase in lipophilicity (clogP ~1.0 vs. ~0.2 for unsubstituted 4-nitroimidazole) and predicted metabolic stability associated with the cyclopropyl group [1], this compound is an optimal candidate for in vitro ADME studies. It allows researchers to assess the impact of the N1-cyclopropyl modification on membrane permeability, microsomal stability, and CYP450 inhibition, thereby guiding the optimization of pharmacokinetic properties in lead series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropyl-4-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.